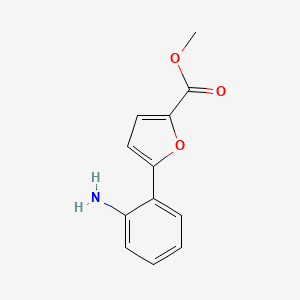

Methyl 5-(2-aminophenyl)furan-2-carboxylate

CAS No.: 54023-14-2

Cat. No.: VC3789856

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54023-14-2 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | methyl 5-(2-aminophenyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3 |

| Standard InChI Key | VFWZTMZWNJSVMH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N |

| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-(2-aminophenyl)furan-2-carboxylate belongs to the class of furan carboxylates, featuring a fused aromatic system that enhances its reactivity and biological interactions. The molecular formula is C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>, with a molecular weight of 217.22 g/mol. Key structural attributes include:

-

A furan ring at the core, contributing to aromatic stability and electrophilic substitution potential.

-

A methyl ester group at the 2-position, which influences solubility and metabolic stability.

-

An ortho-aminophenyl substituent at the 5-position, enabling hydrogen bonding and interactions with biological targets.

Table 1: Molecular Properties of Methyl 5-(2-Aminophenyl)Furan-2-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub> |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | Methyl 5-(2-aminophenyl)furan-2-carboxylate |

| CAS Number | 54023-14-2 |

| SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

The ortho-aminophenyl group’s positioning is critical for its bioactivity, as para- or meta-substituted analogs exhibit distinct pharmacological profiles.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol involving:

-

Esterification: Furan-2-carboxylic acid is esterified with methanol using acid catalysis to yield methyl furan-2-carboxylate.

-

Amination: A Suzuki–Miyaura cross-coupling reaction introduces the 2-aminophenyl group. This step employs palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and aryl boronic acids under inert conditions .

-

Purification: Column chromatography or recrystallization isolates the final product with >95% purity.

Industrial-Scale Optimization

Large-scale production utilizes continuous flow reactors to enhance yield (up to 85%) and reduce waste. Key parameters include:

-

Catalyst Loading: 0.5–1.0 mol% Pd for cost efficiency.

-

Temperature: 80–100°C to accelerate coupling kinetics.

-

Solvent System: Ethanol/water mixtures for greener synthesis.

Biological Activities and Mechanisms

Anticancer Properties

Methyl 5-(2-aminophenyl)furan-2-carboxylate demonstrates dose-dependent cytotoxicity against multiple cancer cell lines:

Table 2: Cytotoxic Activity (IC<sub>50</sub>)

| Cell Line | Cancer Type | IC<sub>50</sub> (μM) |

|---|---|---|

| HeLa | Cervical | 43.38 |

| HepG2 | Liver | 58.92 |

| A549 | Lung | 326.75 |

Mechanistically, the amino group forms hydrogen bonds with DNA topoisomerases, disrupting replication, while the furan ring undergoes electrophilic attack on cellular thiols, inducing oxidative stress.

Antioxidant Effects

The compound scavenges free radicals (EC<sub>50</sub>: 112 μM in DPPH assay), potentially mitigating oxidative damage in neurodegenerative diseases.

Mechanism of Action

Enzyme Inhibition

The ortho-aminophenyl group’s primary amine interacts with catalytic residues in target enzymes (e.g., MbtI), displacing essential cofactors like Mg<sup>2+</sup> . This Mg<sup>2+</sup>-independent inhibition is rare and advantageous for overcoming bacterial resistance.

Electrophilic Reactivity

The furan ring’s electron-rich nature facilitates electrophilic substitutions, enabling covalent modifications of cellular nucleophiles (e.g., glutathione). This dual mechanism—enzyme inhibition and oxidative stress—underlies its broad bioactivity.

Applications in Drug Development

Anticancer Agents

Derivatives of this compound are being optimized for:

-

Enhanced Potency: Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring improves IC<sub>50</sub> values by 40–60%.

-

Selectivity: Conjugation with tumor-targeting peptides reduces off-target effects.

Antitubercular Therapeutics

The compound’s scaffold is a template for non-mammalian enzyme inhibitors, critical for combating drug-resistant tuberculosis. Structural studies of MbtI-inhibitor complexes guide rational design .

Antioxidant Formulations

Lipid nanoparticles encapsulating the compound enhance bioavailability for neurodegenerative disease trials.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Substituent | Key Activity |

|---|---|---|

| Methyl 5-(4-aminophenyl)furan-2-carboxylate | Para-amino | Reduced cytotoxicity |

| Methyl furan-2-carboxylate | No phenyl group | No antimicrobial activity |

| 5-(2-Aminophenyl)furan-2-carboxylic acid | Free carboxylic acid | Improved solubility |

The ortho-amino configuration uniquely balances lipophilicity and hydrogen-bonding capacity, making it irreplaceable in current pharmacological designs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume